![molecular formula C21H23N3O4 B1326822 Ácido [(2-{[2-(1H-indol-3-il)etil]amino}-2-oxoetil)-(4-metoxifenil)amino]acético CAS No. 1142215-66-4](/img/structure/B1326822.png)

Ácido [(2-{[2-(1H-indol-3-il)etil]amino}-2-oxoetil)-(4-metoxifenil)amino]acético

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

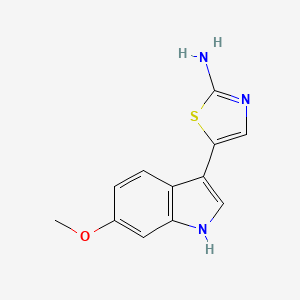

The compound , [(2-{[2-(1H-Indol-3-yl)ethyl]amino}-2-oxoethyl)-(4-methoxyphenyl)amino]acetic acid, appears to be a complex molecule that may be related to the field of heterocyclic chemistry and medicinal chemistry due to the presence of an indole moiety and a substituted phenyl group. The indole structure is a common scaffold in many natural products and pharmaceuticals, and modifications on this core can lead to compounds with diverse biological activities. The methoxyphenyl group suggests potential electron-donating properties that could influence the molecule's reactivity and interaction with biological targets.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, starting with acylation and followed by various transformations such as annulation, cyclization, and condensation reactions. For instance, the synthesis of 2-(3-Bromo-4-methoxyphenyl)acetic acid involves regioselective bromination of 4-methoxyphenylacetic acid, yielding a product where the methoxy group is almost coplanar with the phenyl ring, and the acetic acid substituent is significantly tilted . Similarly, the synthesis of indole-2-acetic acid methyl esters includes steps like acylation, cyclization, and reductive cyclization, leading to products like methyl 5-methoxyindole-2-acetate . These methods could potentially be adapted or serve as inspiration for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds shows that substituents on the phenyl ring can significantly affect the overall geometry of the molecule. For example, in 2-(3-Bromo-4-methoxyphenyl)acetic acid, the presence of a bromine atom, which is electron-withdrawing, contrasts with the electron-donating methoxy group, affecting bond angles and the planarity of the molecule . This information is crucial for understanding how similar substituents in the target compound might influence its three-dimensional conformation and, consequently, its chemical reactivity and biological activity.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds highlight the importance of functional group transformations. For instance, the synthesis of indole-2-acetic acid methyl esters involves key reactions such as acylation, annulation, and reductive cyclization . These reactions are essential for constructing the indole core and introducing various substituents. The compound likely undergoes similar chemical reactions during its synthesis, with each step carefully designed to introduce or modify specific functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be inferred from related compounds. For example, the strong O—H⋯O hydrogen-bonded dimers observed in the crystal structure of 2-(3-Bromo-4-methoxyphenyl)acetic acid suggest that similar hydrogen bonding could be present in the target compound if it possesses free hydroxyl or carboxylic acid groups . Additionally, the presence of electron-donating and electron-withdrawing groups in the molecule will influence its acidity, basicity, solubility, and stability, which are all critical parameters for its potential application in a biological context.

Aplicaciones Científicas De Investigación

Farmacéuticos: Aplicaciones analgésicas y antiinflamatorias

El grupo indol del compuesto es estructuralmente similar a la triptamina, que es un precursor de muchas moléculas biológicamente activas, incluidos neurotransmisores como la serotonina . Esta similitud estructural sugiere posibles aplicaciones en el desarrollo de fármacos analgésicos y antiinflamatorios. Por ejemplo, las modificaciones de la estructura del indol han llevado a la síntesis de compuestos con una actividad inhibitoria significativa de COX-2, que es un objetivo común para los fármacos antiinflamatorios .

Investigación antiviral

Se ha informado que los derivados del indol exhiben propiedades antivirales. Por ejemplo, ciertos compuestos basados en indol han mostrado actividad inhibitoria contra la influenza A y otros virus . El compuesto en cuestión podría explorarse por su potencial para actuar como un andamiaje para el desarrollo de nuevos agentes antivirales, especialmente considerando la necesidad continua de tratamientos contra las enfermedades virales emergentes.

Terapéutica contra el cáncer

Los derivados del indol también son conocidos por sus propiedades anticancerígenas. Se pueden utilizar para sintetizar compuestos biológicamente activos que se dirigen a las células cancerosas . La presencia del grupo indol-3-il en el compuesto sugiere que podría utilizarse en la síntesis de nuevos agentes anticancerígenos, ofreciendo potencialmente una nueva vía para la investigación del tratamiento del cáncer.

Neurociencia: Neuromodulación y neuroprotección

Dada la importancia de los derivados de la triptamina en el sistema nervioso central, el compuesto podría investigarse por sus efectos neuromoduladores. Puede desempeñar un papel en la regulación del sueño, la cognición, la memoria y el comportamiento . Además, sus posibles propiedades neuroprotectoras podrían ser valiosas en el tratamiento de enfermedades neurodegenerativas.

Biología vegetal: Análogos de la hormona del crecimiento

El anillo de indol es un componente clave de las hormonas vegetales como el ácido indol-3-acético, que está involucrado en la elongación y división celular . El compuesto podría estudiarse como un análogo de estas hormonas, con posibles aplicaciones en la agricultura para promover el crecimiento de las plantas e aumentar los rendimientos de los cultivos.

Mecanismo De Acción

Target of Action

It is known that many indole derivatives bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.

Mode of Action

Indole derivatives are known to interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific interactions and resulting changes would depend on the particular targets of this compound.

Biochemical Pathways

Given the broad range of biological activities associated with indole derivatives , it is likely that this compound affects multiple pathways, leading to diverse downstream effects.

Result of Action

Given the broad range of biological activities associated with indole derivatives , it is likely that this compound has diverse effects at the molecular and cellular levels.

Safety and Hazards

Direcciones Futuras

Indole derivatives have immense potential for therapeutic applications due to their diverse biological activities . Researchers are interested in synthesizing a variety of indole derivatives to explore their potential for new therapeutic possibilities . The compound you mentioned could potentially be part of this ongoing research.

Propiedades

IUPAC Name |

2-(N-[2-[2-(1H-indol-3-yl)ethylamino]-2-oxoethyl]-4-methoxyanilino)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O4/c1-28-17-8-6-16(7-9-17)24(14-21(26)27)13-20(25)22-11-10-15-12-23-19-5-3-2-4-18(15)19/h2-9,12,23H,10-11,13-14H2,1H3,(H,22,25)(H,26,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNNUZACGEINLBI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N(CC(=O)NCCC2=CNC3=CC=CC=C32)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[6-(3-Fluorophenyl)pyridazin-3-YL]-amino}benzoic acid](/img/structure/B1326742.png)

![ethyl 5-bromo-3-[(chloroacetyl)amino]-1H-indole-2-carboxylate](/img/structure/B1326772.png)

![2-(chloroacetyl)-8-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B1326779.png)

![3-{[4-(Ethoxycarbonyl)piperazin-1-yl]carbonyl}-2,2-dimethylcyclopropanecarboxylic acid](/img/structure/B1326796.png)

![2,2-Dimethyl-3-{[4-(4-methylphenyl)piperazin-1-yl]carbonyl}cyclopropanecarboxylic acid](/img/structure/B1326800.png)